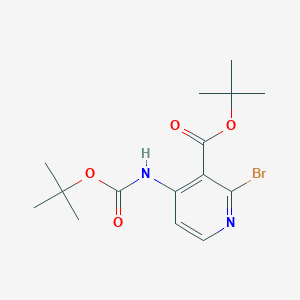

t-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

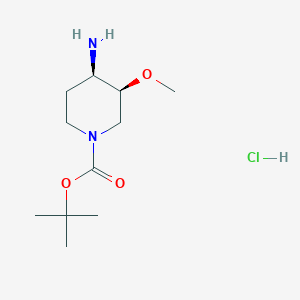

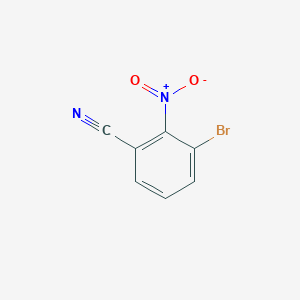

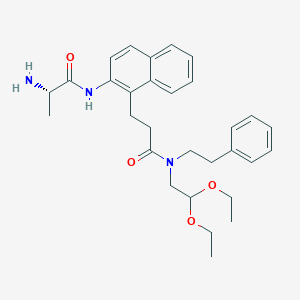

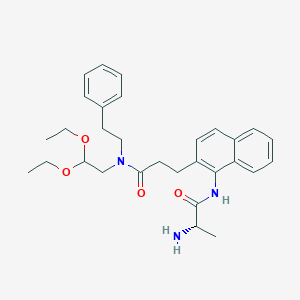

This compound is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 . It contains a bromine atom and an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

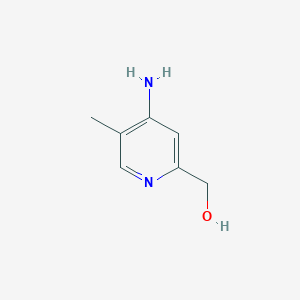

The synthesis of this compound likely involves the introduction of the Boc group to an amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

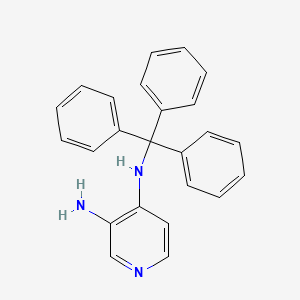

The molecular structure of this compound includes a bromine atom attached to the second carbon of the nicotinic acid derivative, and a Boc-protected amino group attached to the fourth carbon . The Boc group consists of a carbonyl group attached to an oxygen, which is in turn attached to a tert-butyl group .Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is an important step in many synthetic procedures, as it allows the previously protected amine to participate in further reactions .Scientific Research Applications

Pharmaceutical Intermediates

This compound is used as an intermediate in the production of various pharmaceuticals . The presence of the BOC (tert-butoxycarbonyl) group makes it an ideal substrate for Suzuki coupling reactions .

Dye Production

It also finds use in the production of dyes . The bromine atom in the compound can participate in various substitution reactions, making it a versatile intermediate in dye synthesis.

Agrochemicals

The compound is used in the synthesis of agrochemicals . Its reactivity and structural features make it suitable for creating compounds that can be used in pest control and crop protection.

Organic Compounds

It plays a significant role in the synthesis of various organic compounds . The tert-butyl groups and the amino group provide a variety of reaction sites, enabling the creation of a wide range of organic compounds.

Alkylating Agent

This compound finds application as an alkylating agent . The bromine atom can be replaced by other groups, allowing it to add alkyl groups to other molecules.

Collagenase Inhibitors

It plays an important role in the synthesis of collagenase inhibitors . These inhibitors are used in medical research and have potential applications in the treatment of certain diseases.

Biaryl Compounds

Due to the presence of the BOC group, it serves as an ideal substrate for Suzuki coupling reactions, affording biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .

Research Chemical

Lastly, it is used as a research chemical in various scientific studies . Its unique structure and reactivity make it a valuable tool in the exploration of new chemical reactions and processes.

Mechanism of Action

While the specific mechanism of action of this compound is not provided in the search results, compounds with similar structures are often used as intermediates in the synthesis of biologically active compounds . The Boc-protected amine can be deprotected and then react with other compounds to form new bonds .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)10-9(7-8-17-11(10)16)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANVLFCPBDKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)